molecular formula C12H19NO5 B018282 Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate CAS No. 196394-49-7

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

Cat. No.: B018282
CAS No.: 196394-49-7
M. Wt: 257.28 g/mol
InChI Key: YTLCHNBFNGFDSD-SFYZADRCSA-N
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Description

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate is a chemical compound that belongs to the class of pyroglutamates It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate typically involves the protection of the amino group of pyroglutamic acid with a tert-butoxycarbonyl group. This is followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the removal of the tert-butoxycarbonyl group, often using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group shields the amino group from unwanted reactions, allowing selective transformations to occur at other functional sites. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, revealing the free amino group for further modifications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4R)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-2-carboxylate
  • tert-Butyl (2S,4R)-4-methylpyroglutamate

Uniqueness

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate is unique due to its specific stereochemistry and the presence of both a tert-butoxycarbonyl group and a methyl ester. This combination of features makes it particularly useful in synthetic chemistry for the selective protection and deprotection of functional groups, as well as in the study of stereochemical effects in biological systems.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLCHNBFNGFDSD-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448927
Record name Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196394-49-7
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-methyl-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196394-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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